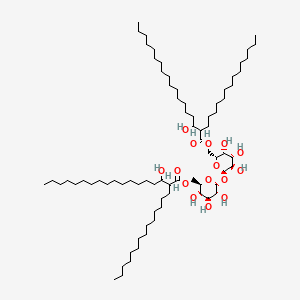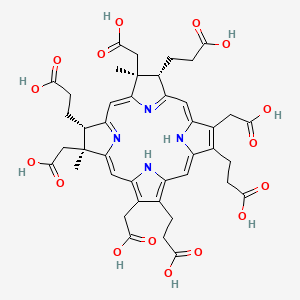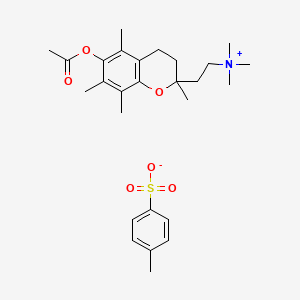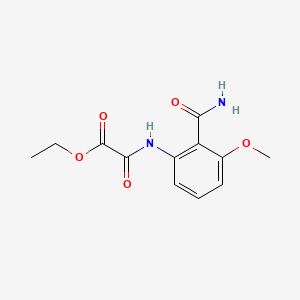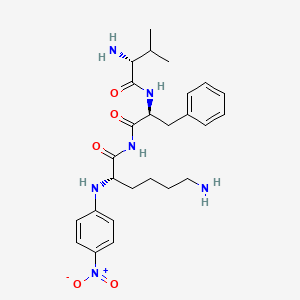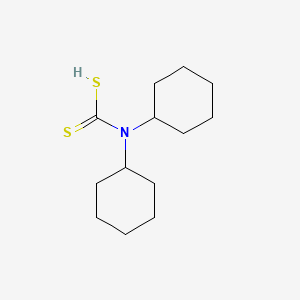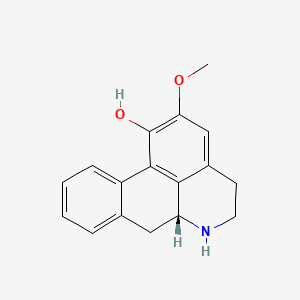
(-)-Caaverine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-Caaverine is an aporphine alkaloid.
Applications De Recherche Scientifique
Isolation and Identification from Plants
- Isolation from Liriodendron tulipifera : The leaves of Liriodendron tulipifera, a plant species, have been found to contain (-)-Caaverine, an aporphine alkaloid. This compound was identified based on its UV, IR, NMR, and mass spectra, as well as chemical transformations (Ziyaev, Abdusamatov, & Yunusov, 1973).
- Antiprotozoal Activity : In Ocotea lancifolia, a plant known as "canela pilosa" in Brazil and "laurel né" by the Guarani people, (-)-Caaverine has shown notable antiprotozoal activity against Leishmania and Trypanosoma cruzi parasites (Fournet et al., 2007).
Role in Biochemical and Biotechnological Processes
- Biogenic Amine in Food Safety : (-)-Caaverine, as a biogenic amine, plays a significant role in food safety and human health. It is involved in various pharmacological reactions and can contribute to food spoilage and toxicity when present in high concentrations in certain foods (Shalaby, 1996).
- Applications in Bio-Based Nylon Production : Cadaverine, a closely related compound to (-)-Caaverine, is used in the production of bio-based nylons and polyamides. This showcases the potential application of (-)-Caaverine in similar industrial processes (Ma et al., 2017).
Antioxidant and Anticancer Properties
- Antioxidant and Anticancer Activity : Extracts from Nelumbo nucifera leaves containing (-)-Caaverine have demonstrated antioxidant properties. Additionally, these extracts have shown significant anti-proliferative activity against various cancer cell lines, suggesting potential therapeutic applications (Liu et al., 2014).
Propriétés
Numéro CAS |
6899-64-5 |
|---|---|
Nom du produit |
(-)-Caaverine |
Formule moléculaire |
C17H17NO2 |
Poids moléculaire |
267.32 g/mol |
Nom IUPAC |
(6aR)-2-methoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol |
InChI |
InChI=1S/C17H17NO2/c1-20-14-9-11-6-7-18-13-8-10-4-2-3-5-12(10)16(15(11)13)17(14)19/h2-5,9,13,18-19H,6-8H2,1H3/t13-/m1/s1 |
Clé InChI |
DUSFBAYEYGRYOT-CYBMUJFWSA-N |
SMILES isomérique |
COC1=C(C2=C3[C@@H](CC4=CC=CC=C42)NCCC3=C1)O |
SMILES |
COC1=C(C2=C3C(CC4=CC=CC=C42)NCCC3=C1)O |
SMILES canonique |
COC1=C(C2=C3C(CC4=CC=CC=C42)NCCC3=C1)O |
Autres numéros CAS |
6899-64-5 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



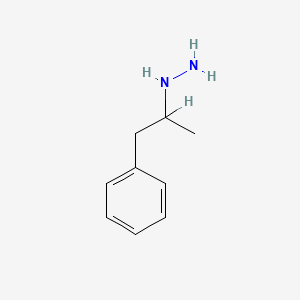
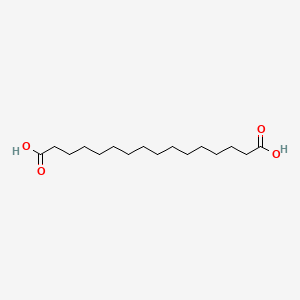
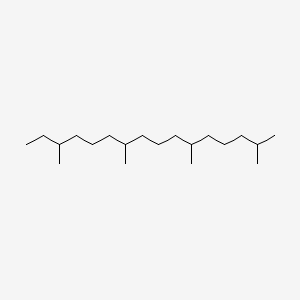

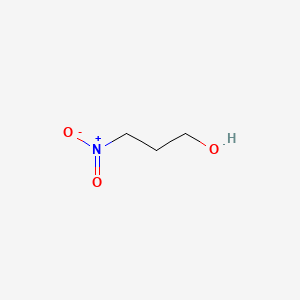
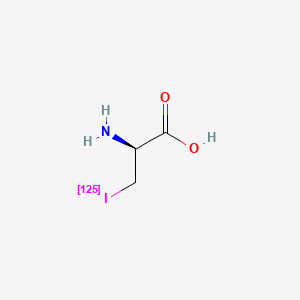
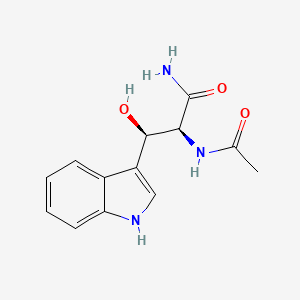
![2-[6-[[amino-[[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;2-benzhydryloxy-N,N-dimethylethanamine;[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate;2-hydroxybenzoic acid](/img/structure/B1196427.png)
